Potassium 2-(4-chlorophenoxy)-2-methylpropionate
CAS No.: 26723-02-4
Cat. No.: VC16995862
Molecular Formula: C10H10ClKO3
Molecular Weight: 252.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26723-02-4 |
|---|---|
| Molecular Formula | C10H10ClKO3 |
| Molecular Weight | 252.73 g/mol |
| IUPAC Name | potassium;2-(4-chlorophenoxy)-2-methylpropanoate |
| Standard InChI | InChI=1S/C10H11ClO3.K/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | QFJIKRKDNWYOEL-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Potassium 2-(4-chlorophenoxy)-2-methylpropionate consists of a 2-methylpropanoate backbone substituted at the second carbon with a 4-chlorophenoxy group, ionically bonded to a potassium cation. The esterification of the carboxylic acid group with potassium enhances water solubility compared to its protonated form, a critical factor in pharmaceutical formulations.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | Potassium 2-(4-chlorophenoxy)-2-methylpropanoate |
| Molecular Formula | |
| Molecular Weight | 252.73 g/mol |
| Canonical SMILES | CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl |
| Solubility | Highly soluble in polar solvents (e.g., water, methanol) |
The crystal structure remains uncharacterized, but X-ray diffraction studies of analogous potassium carboxylates suggest a monoclinic lattice with potassium ions coordinated by oxygen atoms from adjacent carboxylate groups.
Spectroscopic Characterization
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Infrared Spectroscopy: Expected peaks include at 1,680–1,710 cm (carboxylate stretch) and at 1,240–1,270 cm (ether linkage).
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NMR Spectroscopy:
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: Singlet at δ 1.56 ppm (2 methyl groups), multiplet at δ 6.85–7.25 ppm (aromatic protons)
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: Quaternary carbon at δ 45.2 ppm (C2), carbonyl at δ 178.3 ppm
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Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves neutralizing 2-(4-chlorophenoxy)-2-methylpropanoic acid with potassium hydroxide (KOH) in an aqueous or alcoholic medium:
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol/Water (1:1) |
| Temperature | 25–40°C |
| Reaction Time | 2–4 hours |
| Yield | 85–92% |
The crude product is purified via recrystallization from hot ethanol, achieving >98% purity confirmed by HPLC.
Industrial Production Challenges
Large-scale manufacturing faces challenges in:
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Byproduct Formation: Residual chlorophenol from incomplete ester hydrolysis, mitigated via activated carbon filtration.
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Potassium Control: Excess K ions necessitate ion-exchange resins to prevent crystallization issues.
Pharmacological Activity and Mechanisms
PPAR Activation Pathway
Like clofibric acid, the compound is hypothesized to activate PPAR-α, a nuclear receptor regulating fatty acid β-oxidation and lipoprotein metabolism. In vitro assays with hepatic cells show:
Lipid-Lowering Effects
Rodent studies of structural analogs demonstrate:
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34% reduction in serum triglycerides (28-day treatment)
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22% increase in HDL cholesterol
Table 3: Comparative Pharmacokinetics
| Parameter | Potassium Salt | Clofibric Acid |
|---|---|---|
| Oral Bioavailability | 92% | 89% |
| 14.2 hours | 16.8 hours | |
| Protein Binding | 98.4% | 99.1% |
Applications and Future Directions
Pharmaceutical Development
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Fixed-Dose Combinations: Synergy with statins for dyslipidemia management
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Prodrug Formulations: Ester derivatives for sustained release
Agricultural Uses
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Herbicidal Adjuvant: Enhances leaf absorption of systemic herbicides
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